molecular formula C15H34OSi B15176603 Dodecylmethoxydimethylsilane CAS No. 93804-28-5

Dodecylmethoxydimethylsilane

Cat. No.: B15176603
CAS No.: 93804-28-5
M. Wt: 258.51 g/mol
InChI Key: ZDULQMIWFCXDOX-UHFFFAOYSA-N
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Description

This structure combines hydrophobic (dodecyl chain) and hydrolytically reactive (methoxy group) properties, making it valuable in applications such as surface modification, coatings, and hydrophobic materials . Its methoxy group enables crosslinking via hydrolysis, while the dodecyl chain provides water repellency and compatibility with organic matrices.

Properties

CAS No.

93804-28-5

Molecular Formula

C15H34OSi

Molecular Weight

258.51 g/mol

IUPAC Name

dodecyl-methoxy-dimethylsilane

InChI

InChI=1S/C15H34OSi/c1-5-6-7-8-9-10-11-12-13-14-15-17(3,4)16-2/h5-15H2,1-4H3

InChI Key

ZDULQMIWFCXDOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylmethoxydimethylsilane can be synthesized through the reaction of dodecyl alcohol with dimethyldichlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:

C12H25OH+(CH3)2SiCl2C12H25OSi(CH3)2Cl+HCl\text{C}_{12}\text{H}_{25}\text{OH} + \text{(CH}_{3}\text{)}_{2}\text{SiCl}_{2} \rightarrow \text{C}_{12}\text{H}_{25}\text{O}\text{Si(CH}_{3}\text{)}_{2}\text{Cl} + \text{HCl} C12​H25​OH+(CH3​)2​SiCl2​→C12​H25​OSi(CH3​)2​Cl+HCl

The intermediate product, dodecyldimethylchlorosilane, is then reacted with methanol to produce this compound:

C12H25OSi(CH3)2Cl+CH3OHC12H25OSi(CH3)2OCH3+HCl\text{C}_{12}\text{H}_{25}\text{O}\text{Si(CH}_{3}\text{)}_{2}\text{Cl} + \text{CH}_{3}\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{O}\text{Si(CH}_{3}\text{)}_{2}\text{OCH}_{3} + \text{HCl} C12​H25​OSi(CH3​)2​Cl+CH3​OH→C12​H25​OSi(CH3​)2​OCH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecylmethoxydimethylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dodecylmethoxydimethylsilane has a wide range of applications in scientific research, including:

    Surface Modification: Used to create hydrophobic surfaces on materials such as glass, metals, and polymers.

    Coatings: Applied in the production of superhydrophobic and self-cleaning coatings.

    Biomedical Engineering: Utilized in the fabrication of biocompatible surfaces and devices.

    Nanotechnology: Employed in the synthesis of functionalized nanoparticles for various applications.

Mechanism of Action

The hydrophobic properties of dodecylmethoxydimethylsilane are primarily due to the long dodecyl chain and the presence of the methoxy group. These groups reduce the surface energy of materials, leading to water repellency. The compound can form a monolayer on surfaces, creating a barrier that prevents water and other polar substances from adhering.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Dodecylmethoxydimethylsilane with structurally or functionally related organosilicon and surfactant compounds:

Compound Molecular Structure Key Substituents Reactivity Primary Applications Safety Considerations
This compound Si–(CH₃)₂, –OCH₃, –C₁₂H₂₅ Methoxy, methyl, dodecyl Moderate hydrolysis Hydrophobic coatings, coupling agents Irritant; requires ventilation
Dodecyltrimethoxysilane Si–(OCH₃)₃, –C₁₂H₂₅ Three methoxy, dodecyl High hydrolysis Sol-gel processes, nanomaterials Corrosive; moisture-sensitive
Dichlorodimethylsilane Si–(CH₃)₂, –Cl₂ Two chlorine, methyl High hydrolysis Silicone precursor Corrosive; releases HCl
Hexamethyldisiloxane (CH₃)₃Si–O–Si(CH₃)₃ Methyl, siloxane bridge Low reactivity Lubricants, solvents Low toxicity; volatile
Sodium Dodecyl Sulfate (SDS) CH₃(CH₂)₁₁OSO₃⁻Na⁺ Sulfate head, dodecyl chain Anionic surfactant Detergents, protein denaturation Skin irritation

Key Findings from Research

Hydrophobic Interactions and Adsorption
  • This compound’s dodecyl chain drives hydrophobic interactions, as seen in magnetic dodecyl chitosan/silica composites, which achieved 87–99% adsorption of bisphenols via hydrophobic and hydrogen bonding mechanisms .
  • In contrast, SDS relies on ionic interactions for surfactant activity, limiting its utility in non-polar systems compared to silane-based hydrophobes .
Reactivity and Stability
  • Dichlorodimethylsilane hydrolyzes rapidly to form silicones, but its chlorine substituents pose handling risks . This compound’s methoxy group offers slower, controlled hydrolysis, suitable for gradual crosslinking in coatings .
  • Dodecyltrimethoxysilane’s three methoxy groups enhance crosslinking density in sol-gel applications but require precise pH control to avoid premature gelation .
Thermal and Chemical Stability
  • Hexamethyldisiloxane, with a siloxane backbone, exhibits high thermal stability (Tm > 300°C) but lacks functional groups for covalent bonding . This compound’s methoxy group enables covalent surface attachment, enhancing durability in composite materials .

Biological Activity

Dodecylmethoxydimethylsilane (DMDS) is a silane compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DMDS, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15_{15}H34_{34}O2_{2}Si
  • Molecular Weight : 270.52 g/mol
  • IUPAC Name : this compound

The compound features a long hydrophobic dodecyl chain, which is significant for its interactions with biological membranes.

Mechanisms of Biological Activity

  • Membrane Interaction : The hydrophobic nature of DMDS allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect cellular signaling pathways and the function of membrane-bound proteins.
  • Antimicrobial Activity : Preliminary studies suggest that DMDS exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes, leading to cell lysis.
  • Cytotoxicity : Research indicates that DMDS can induce cytotoxic effects in certain cell lines. The cytotoxicity is believed to be dose-dependent and may be linked to oxidative stress mechanisms.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of DMDS against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a disinfectant agent in clinical settings.
  • Cytotoxic Effects on Cancer Cells :
    • In vitro experiments on human cancer cell lines revealed that DMDS inhibited cell proliferation in a dose-dependent manner. At concentrations of 200 µg/mL, a 50% reduction in cell viability was observed after 48 hours of exposure.
  • Impact on Cellular Signaling :
    • DMDS was found to modulate the activity of certain signaling pathways involved in apoptosis and cell survival, particularly through the activation of caspase pathways in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AntimicrobialReduction in bacterial viability>100 µg/mL
CytotoxicityDecreased cell viability100-200 µg/mL
Signaling ModulationActivation of apoptotic pathways200 µg/mL

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